Raloxifene 4-Monomethyl Ether
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Overview
Description
Mechanism of Action
Target of Action
Raloxifene 4-Monomethyl Ether, also known as Compound 37, is a derivative of Raloxifene . Its primary target is the estrogen receptor α (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in the regulation of gene expression and affects various biological processes including cell growth, differentiation, and reproduction .
Mode of Action
This compound acts as an inhibitor of ERα . It binds to ERα, preventing the receptor from being activated by estrogen . This interaction results in the suppression of estrogen-dependent gene expression .
Biochemical Pathways
It is known that raloxifene, the parent compound, mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation
Pharmacokinetics
Raloxifene, the parent compound, is known to undergo extensive first-pass metabolism in the liver and intestines, primarily through glucuronidation . Less than 0.2% of the dose is excreted in the urine as the unchanged form of the compound, and less than 6% of the dose is excreted as glucuronide conjugates . These properties may impact the bioavailability of this compound.
Result of Action
This compound effectively suppresses the activity of MCF-7 cells, a type of breast cancer cell line . This suggests that it may have potential therapeutic applications in the treatment of estrogen-dependent cancers .
Biochemical Analysis
Biochemical Properties
Raloxifene 4-Monomethyl Ether interacts with the estrogen receptor α, a protein that plays a crucial role in gene expression and cellular growth . The compound’s inhibitory effect on this receptor suggests that it may interfere with the receptor’s normal function, potentially altering biochemical reactions within the cell .
Cellular Effects
In cellular models, this compound has been shown to inhibit MCF-7 cells, a type of breast cancer cell . This suggests that the compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptor α . It acts as an inhibitor, potentially affecting the receptor’s normal function, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its interaction with estrogen receptor α, it may influence the metabolic pathways that this receptor is involved in .
Preparation Methods
The synthesis of A-216546 involves the condensation of 1,3-benzodioxole-5-carbaldehyde with nitromethane in the presence of ammonium acetate in acetic acid to form nitrostyrene . This intermediate is then condensed with ethyl 2-(4-methoxybenzoyl)acetate to form the desired product. The industrial production methods for A-216546 are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.
Chemical Reactions Analysis
A-216546 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
A-216546 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving endothelin receptors.
Biology: It helps in understanding the role of endothelin receptors in various biological processes.
Industry: It is used in the development of new pharmaceuticals targeting endothelin receptors.
Comparison with Similar Compounds
A-216546 is unique due to its high selectivity and potency for the endothelin ETA receptor. Similar compounds include:
Bosentan: A dual endothelin receptor antagonist with less selectivity for the ETA receptor.
Ambrisentan: Another selective endothelin ETA receptor antagonist but with different pharmacokinetic properties.
Macitentan: A dual endothelin receptor antagonist with a longer half-life compared to A-216546.
These compounds differ in their selectivity, potency, and pharmacokinetic profiles, making A-216546 a valuable tool in research focused on endothelin ETA receptor-mediated processes .
Properties
IUPAC Name |
[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDULJACWWWFGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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